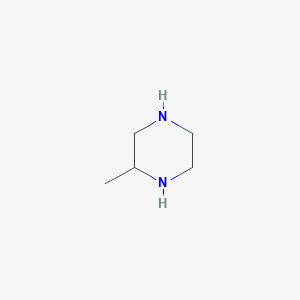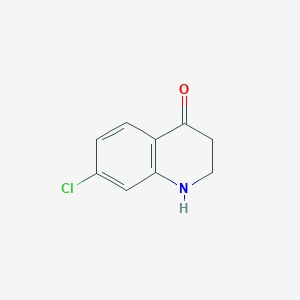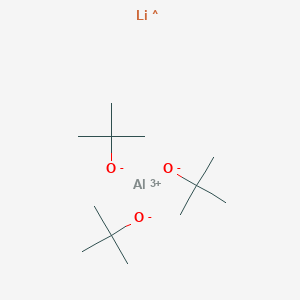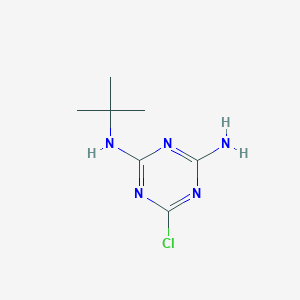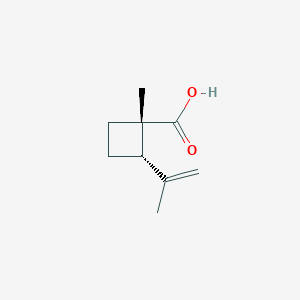![molecular formula C12H20FNO B152804 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( CAS No. 136734-67-3](/img/structure/B152804.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-, commonly known as Pyrrolidine, is a heterocyclic organic compound. It has various applications in the field of scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyrrolidine is not well understood. However, it is believed that it acts as a nucleophile in organic reactions due to its electron-rich nature.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrrolidine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one of the limitations is its toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the use of Pyrrolidine in scientific research. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a precursor for the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
Pyrrolidine is a versatile compound with various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. As research in this area continues, Pyrrolidine may prove to be a valuable tool for the development of new drugs and treatments.
Métodos De Síntesis
Pyrrolidine can be synthesized through several methods, including the reaction of 2,5-dimethyl-1,4-dihydropyrrole-3-carboxylic acid with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride. Another method involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Pyrrolidine has various applications in scientific research, including its use as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
136734-67-3 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( |
Fórmula molecular |
C12H20FNO |
Peso molecular |
213.29 g/mol |
Nombre IUPAC |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1 |
Clave InChI |
QVYUXQKUEFXRCK-ZDCRXTMVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
SMILES canónico |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



